molecular formula C11H12F3NO2 B12623879 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid

2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid

Cat. No.: B12623879
M. Wt: 247.21 g/mol
InChI Key: BVFWRWDSVHGFFL-UHFFFAOYSA-N
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Description

2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid is a compound of significant interest in various scientific fields due to its unique chemical structure and properties. The presence of the trifluoromethyl group enhances its stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid typically involves the chemoselective reduction of nitrile groups in the presence of amide and aryl halide functionalities. This can be achieved using RANEY® Nickel catalyst with molecular hydrogen or under transfer hydrogenation conditions . Another method involves the coupling process of intermediates catalyzed by palladium, followed by conversion to the desired product using oxalyl chloride .

Industrial Production Methods: Industrial production methods often utilize scalable and efficient protocols that minimize the need for chromatographic purification steps. The use of electron-withdrawing groups like fluoro or bromo substituents can protect aromatic systems against metabolic transformations, enhancing the yield and stability of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various trifluoromethylated derivatives, which are valuable in pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid involves its interaction with molecular targets through its trifluoromethyl group. This group enhances the compound’s ability to form stable complexes with biological molecules, leading to increased efficacy in its applications . The pathways involved often include radical intermediates and electron transfer processes .

Biological Activity

2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propionic acid, also known as a phenylalanine derivative, has garnered significant attention in the fields of medicinal chemistry and drug development due to its unique structural features. Its molecular formula is C11_{11}H12_{12}F3_3NO2_2, with a molecular weight of 247.21 g/mol. The trifluoromethyl group in its structure enhances its chemical stability and biological activity, making it a valuable compound for various applications.

The trifluoromethyl group contributes to the compound's lipophilicity and electron-withdrawing characteristics, which can affect its interaction with biological targets. The ability of this compound to form stable complexes with proteins and other biomolecules is crucial for its efficacy in therapeutic applications.

Biological Activity

The biological activity of this compound is primarily attributed to its enhanced binding affinity to various biological targets. Studies indicate that this compound can improve proteolytic stability when incorporated into peptides, which is beneficial for therapeutic applications, particularly in drug design and development .

  • Binding Affinity : The trifluoromethyl group significantly enhances the binding affinity and specificity towards biological targets. This property is essential for the development of new therapeutic agents that require precise interactions with biomolecules.
  • Interaction with Membrane Proteins : Research suggests that compounds like this compound can be utilized in studies involving integral membrane proteins, contributing to our understanding of their functions and interactions .
  • Ergogenic Effects : As an amino acid derivative, it has been noted for its potential ergogenic effects, influencing anabolic hormone secretion and improving mental performance during stress-related tasks .

Comparative Analysis

A comparison of this compound with structurally similar compounds highlights its uniqueness:

Compound NameStructural FeaturesUniqueness
2-Aminomethyl-3-(2-trifluoromethyl-phenyl)-propan-1-olSimilar structure but differs in functional groupContains an alcohol instead of a carboxylic acid
3,3,3-Trifluoro-2,2-dimethyl propanoic acidAnother trifluoromethylated compoundLacks the aminomethyl group; used in different applications
4-TrifluoromethylphenylalanineAmino acid derivative with a trifluoromethyl groupIncorporates an amino acid structure but different functional groups

The specific combination of the trifluoromethyl and aminomethyl groups in this compound provides enhanced stability and reactivity compared to other similar compounds, making it particularly valuable for robust chemical applications.

Case Studies

  • Therapeutic Applications : In vitro studies have demonstrated that derivatives of this compound can enhance the efficacy of existing drugs by improving their pharmacokinetic profiles through better absorption and stability in biological systems .
  • Drug Development : Recent research has focused on incorporating this compound into peptide structures to enhance their therapeutic potential. For instance, studies have shown that peptides containing this compound exhibit increased resistance to enzymatic degradation .

Properties

IUPAC Name

2-(aminomethyl)-3-[2-(trifluoromethyl)phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)9-4-2-1-3-7(9)5-8(6-15)10(16)17/h1-4,8H,5-6,15H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVFWRWDSVHGFFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(CN)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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